molecular formula C10H12N2O2 B13775224 2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione CAS No. 68654-23-9

2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Cat. No.: B13775224
CAS No.: 68654-23-9
M. Wt: 192.21 g/mol
InChI Key: UFTNINGYFKRDGE-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a heterocyclic compound belonging to the class of pyrazolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a copper-catalyzed azomethine-imine-alkyne cycloaddition reaction. This reaction proceeds through the following steps:

    Formation of azomethine imine: This intermediate is generated by the reaction of a hydrazine derivative with an aldehyde or ketone.

    Cycloaddition: The azomethine imine undergoes a cycloaddition reaction with an alkyne in the presence of a copper catalyst, leading to the formation of the pyrazolopyrazole ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of materials with specific properties, such as fluorescence and stability.

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione: A similar compound with slight structural differences.

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in their specific ring composition.

Uniqueness

2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is unique due to its specific methyl substitutions and the resulting chemical properties

Properties

CAS No.

68654-23-9

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1,2,5,6-tetramethylpyrazolo[1,2-a]pyrazole-3,7-dione

InChI

InChI=1S/C10H12N2O2/c1-5-7(3)11-10(14)6(2)8(4)12(11)9(5)13/h1-4H3

InChI Key

UFTNINGYFKRDGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=O)C(=C(N2C1=O)C)C)C

Origin of Product

United States

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